molecular formula C24H30O4 B1354931 1-Dehydromegesterol acetate CAS No. 982-89-8

1-Dehydromegesterol acetate

Cat. No.: B1354931
CAS No.: 982-89-8
M. Wt: 382.5 g/mol
InChI Key: KWFVYECGPYJCJR-GQFGMJRRSA-N
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Description

1-Dehydromegesterol acetate is a synthetic steroidal compound structurally related to megestrol acetate. It is characterized by the presence of a double bond between carbons 6 and 7, which distinguishes it from megestrol acetate . This compound is known for its progestogenic activity and has been studied for various pharmacological applications.

Scientific Research Applications

1-Dehydromegesterol acetate has been extensively studied for its applications in various fields:

Mechanism of Action

Target of Action

1-Dehydromegesterol acetate, also known as Megestrol acetate, is a progestin . It primarily targets the progesterone receptor , the biological target of progestogens . It is used to treat anorexia and cachexia or serious unexplained weight loss and is also used as an antineoplastic agent to treat certain types of malignancy .

Mode of Action

Megestrol acetate is an agonist of the progesterone receptor . It has weak partial androgenic activity, weak glucocorticoid activity, and no other important hormonal activity . Due to its progestogenic activity, megestrol acetate has antigonadotropic effects . The mechanism of action of the appetite stimulant effects of megestrol acetate is unknown .

Biochemical Pathways

Megestrol acetate affects several biochemical pathways. It is believed to stimulate appetite through both direct and indirect pathways and antagonize the metabolic effects of the principal catabolic cytokines . All acetate, regardless of the source, must be converted to acetyl coenzyme A (acetyl-CoA), which is carried out by enzymes known as acyl-CoA short-chain synthetases .

Pharmacokinetics

The oral bioavailability of megestrol acetate is approximately 100% . After administration, it is metabolized in the liver through hydroxylation, reduction, and conjugation . The elimination half-life ranges from 13 to 105 hours, with a mean of 34 hours . Excretion occurs through urine (57-78%) and feces (8-30%) .

Result of Action

The primary result of megestrol acetate’s action is the stimulation of appetite, which is used to treat wasting syndromes such as cachexia . It is also used as an antineoplastic agent to treat certain types of malignancy .

Action Environment

The bioavailability of megestrol acetate directly affects its efficacy and safety . The formulation was refined to enhance its pharmacokinetics . The environment, including factors such as diet and the presence of other medications, can influence the action, efficacy, and stability of megestrol acetate .

Preparation Methods

The synthesis of 1-Dehydromegesterol acetate typically involves the use of 6-ketone group 17a acetoxyl groups progesterone as a starting material . The process includes dissolving the raw material in an organic solvent and performing a catalytic reaction with triethyl orthoformate and glycol acid to obtain double Betamethasone Ketal structures. These structures are then subjected to a Grignard reaction with RMgBr, followed by hydrolysis and deprotection under strong acid conditions. The final product is purified through recrystallization and activated carbon decolorizing . This method is efficient and environmentally friendly, making it suitable for industrial production.

Chemical Reactions Analysis

1-Dehydromegesterol acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Comparison with Similar Compounds

1-Dehydromegesterol acetate is similar to other progestins such as medroxyprogesterone acetate, chlormadinone acetate, and cyproterone acetate . it is unique due to the presence of the double bond between carbons 6 and 7, which influences its pharmacological properties. Compared to these compounds, this compound may exhibit different binding affinities and potencies at progesterone receptors, leading to distinct clinical effects .

Similar Compounds

  • Medroxyprogesterone acetate
  • Chlormadinone acetate
  • Cyproterone acetate
  • Norethindrone

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVYECGPYJCJR-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

982-89-8
Record name 1-Dehydromegesterol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-DEHYDROMEGESTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97Y3D0E49L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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